molecular formula C22H31N6O5P B10831919 Tenofovir amibufenamide

Tenofovir amibufenamide

Cat. No.: B10831919
M. Wt: 490.5 g/mol
InChI Key: ORHSFGJQGPUCRR-RZCFMFBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HS-10234, also known as tenofovir amibufenamide, is a novel prodrug of tenofovir. It is an orally active antiviral agent primarily used to inhibit the hepatitis B virus. HS-10234 has shown promising results in the treatment of chronic hepatitis B, offering improved pharmacokinetics and reduced systemic toxicity compared to its predecessors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HS-10234 involves the esterification of tenofovir with a specific amide group. The reaction typically requires the use of carboxylesterase and cathepsin A enzymes to facilitate the conversion of tenofovir into its prodrug form . The reaction conditions often include controlled temperature and pH levels to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of HS-10234 follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography-mass spectrometry (HPLC-MS) to monitor the reaction and ensure the quality of the final product . The production is carried out under stringent conditions to maintain consistency and efficacy.

Chemical Reactions Analysis

Types of Reactions: HS-10234 primarily undergoes hydrolysis and phosphorylation reactions. Upon administration, it is hydrolyzed to release tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate .

Common Reagents and Conditions: The hydrolysis of HS-10234 is facilitated by enzymes such as carboxylesterase and cathepsin A. The phosphorylation process requires the presence of cellular kinases .

Major Products Formed: The major product formed from the hydrolysis of HS-10234 is tenofovir, which is subsequently converted to tenofovir diphosphate. This active metabolite is responsible for the antiviral activity of the compound .

Scientific Research Applications

HS-10234 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study prodrug activation and enzyme-mediated hydrolysis. In biology, it serves as a tool to investigate the mechanisms of viral inhibition and resistance. In medicine, HS-10234 is being explored for its potential to treat chronic hepatitis B and other viral infections . Industrially, it is used in the development of antiviral therapies and drug delivery systems .

Mechanism of Action

HS-10234 exerts its effects by inhibiting nucleotide reverse transcriptase, an enzyme crucial for the replication of the hepatitis B virus. Upon administration, HS-10234 is hydrolyzed to release tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds:

  • Tenofovir disoproxil fumarate
  • Tenofovir alafenamide
  • Adefovir dipivoxil

Uniqueness of HS-10234: HS-10234 stands out due to its improved pharmacokinetics and reduced systemic toxicity compared to similar compounds. It offers higher plasma stability and better target loading, particularly in hepatocytes and lymphoid cells . Additionally, HS-10234 has shown superior bone and renal safety profiles, making it a more favorable option for long-term treatment .

Properties

Molecular Formula

C22H31N6O5P

Molecular Weight

490.5 g/mol

IUPAC Name

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate

InChI

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34+/m1/s1

InChI Key

ORHSFGJQGPUCRR-RZCFMFBHSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.